(S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
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Overview
Description
(S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride typically involves the esterification of (S)-3-Methoxymethyl-piperazine-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under mild conditions to avoid decomposition of the ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is an intermediate in the synthesis of pharmaceutical agents, including potential drugs for neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby altering the biological pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Methoxymethyl-piperazine-1-carboxylic acid methyl ester
- (S)-3-Methoxymethyl-piperazine-1-carboxylic acid ethyl ester
- (S)-3-Methoxymethyl-piperazine-1-carboxylic acid isopropyl ester
Uniqueness
(S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is unique due to its specific ester group, which provides distinct reactivity and stability compared to other esters. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceutical compounds and specialty chemicals .
Properties
IUPAC Name |
tert-butyl (3S)-3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVYOTGQZDOCNR-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)COC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)COC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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